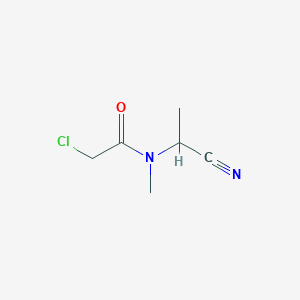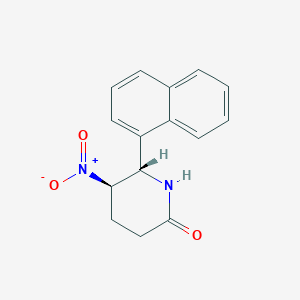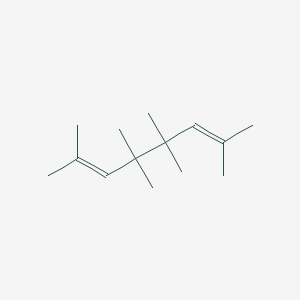
2,4,4,5,5,7-Hexamethylocta-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4,5,5,7-Hexamethylocta-2,6-diene is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5,7-Hexamethylocta-2,6-diene typically involves the use of specific starting materials and reaction conditions. One common method is the alkylation of a suitable diene precursor with methyl groups under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the addition of methyl groups to the diene structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can optimize the reaction rates and product formation. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2,4,4,5,5,7-Hexamethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles add to the diene structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
2,4,4,5,5,7-Hexamethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,4,5,5,7-Hexamethylocta-2,6-diene involves its interaction with molecular targets through its conjugated diene structure. The delocalized π-electrons facilitate reactions with electrophiles and nucleophiles, leading to the formation of various products. The compound’s reactivity is influenced by the stability of the intermediate carbocations and the resonance structures formed during the reactions .
類似化合物との比較
Similar Compounds
2,4-Hexadiene: A simpler conjugated diene with fewer methyl groups.
2,5-Dimethyl-2,4-hexadiene: Another methyl-substituted diene with a different substitution pattern.
Uniqueness
2,4,4,5,5,7-Hexamethylocta-2,6-diene is unique due to its high degree of methyl substitution, which enhances its stability and reactivity compared to less substituted dienes. This makes it a valuable compound in various chemical and industrial applications .
特性
CAS番号 |
61499-92-1 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC名 |
2,4,4,5,5,7-hexamethylocta-2,6-diene |
InChI |
InChI=1S/C14H26/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h9-10H,1-8H3 |
InChIキー |
DVAKBDFNKDFVBV-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(C)(C)C(C)(C)C=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


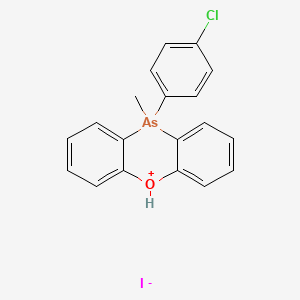
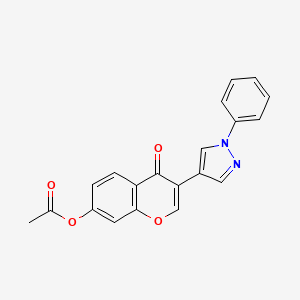
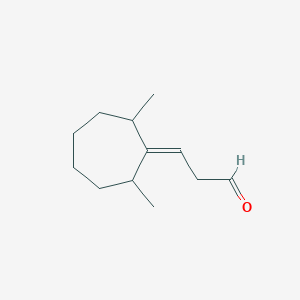
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
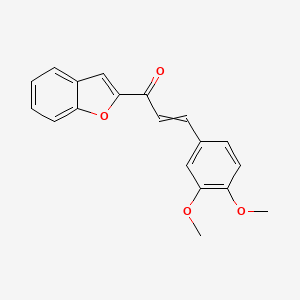
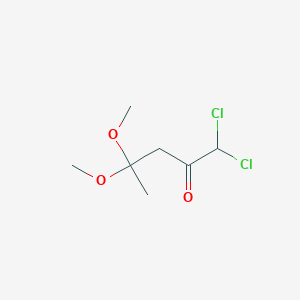
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
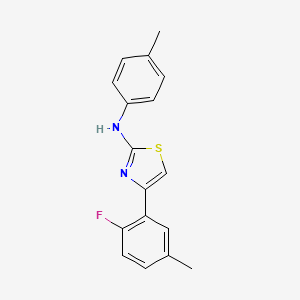
![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
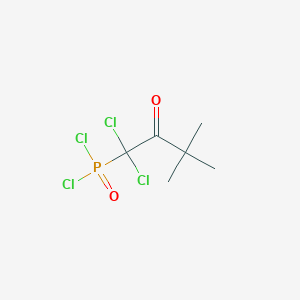
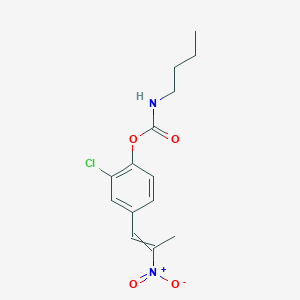
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
